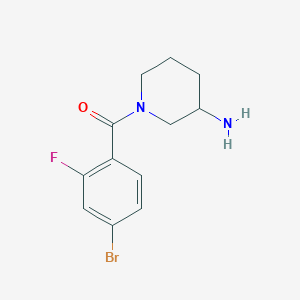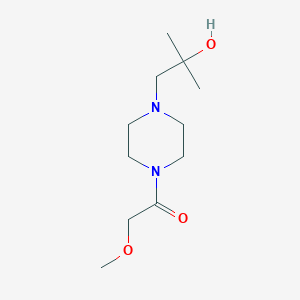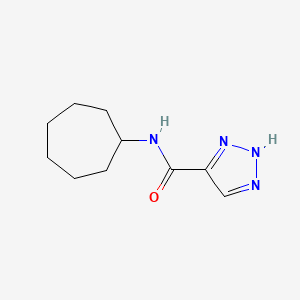
N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a cycloheptyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) salts as catalysts, such as copper(I) iodide, in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimizing the CuAAC reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as copper-on-charcoal, can also be employed to facilitate the reaction under continuous flow conditions .
Chemical Reactions Analysis
Types of Reactions: N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring is generally stable to oxidation, but the cycloheptyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the carboxamide group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the cycloheptyl group.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives:
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-cycloheptyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C10H16N4O/c15-10(9-7-11-14-13-9)12-8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,12,15)(H,11,13,14) |
InChI Key |
BBSZBMRVVXVQAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


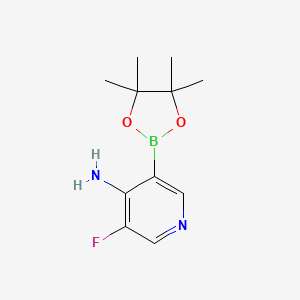
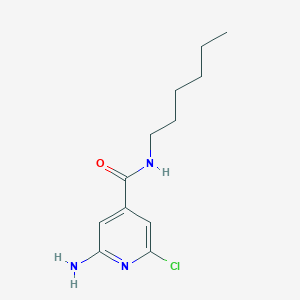
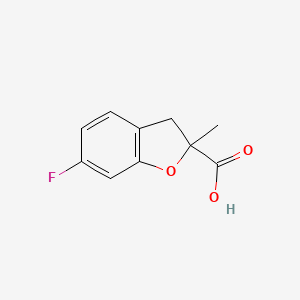
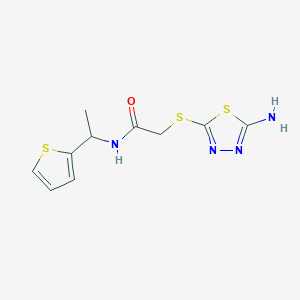
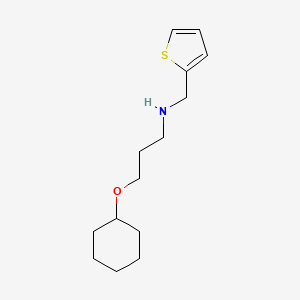
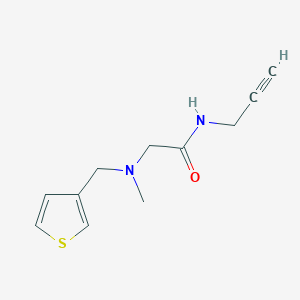
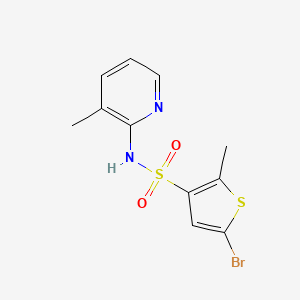
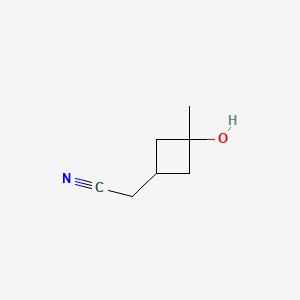
![tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14906313.png)
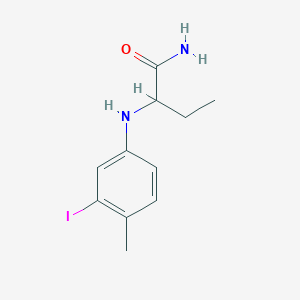
![(R)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B14906325.png)
![(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14906326.png)
